4-(Benzyloxy)phenyl Carbonochloridate
Description
Properties
Molecular Formula |
C14H11ClO3 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C14H11ClO3/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
AJGFKMWQFMDKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)phenyl Carbonochloridate can be synthesized through the reaction of 4-(benzyloxy)phenol with triphosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is typically carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of phosgene gas, although hazardous, is common in the production process to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl Carbonochloridate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the carbonochloridate group is replaced by a nucleophile. It can also participate in coupling reactions such as the Suzuki–Miyaura coupling .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions with the presence of a base.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Major Products Formed
Nucleophilic Substitution: The major products are benzyloxycarbonyl-protected amines or alcohols.
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(Benzyloxy)phenyl Carbonochloridate is widely used in scientific research for its role in organic synthesis. Its applications include:
Mechanism of Action
The primary mechanism of action for 4-(Benzyloxy)phenyl Carbonochloridate involves the formation of a stable benzyloxycarbonyl (Cbz) protecting group on amines. This protection suppresses the nucleophilic and basic properties of the amine, allowing for selective reactions to occur on other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants: (4-(Benzyloxy)phenyl)boronic Acid
Key Differences :
- Functional Group: The boronic acid (B(OH)₂) in (4-(Benzyloxy)phenyl)boronic acid (CAS 146631-00-7) enables Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds . In contrast, 4-(Benzyloxy)phenyl Carbonochloridate participates in nucleophilic acylations with amines or alcohols.
- Applications: Boronic acids are pivotal in medicinal chemistry for biaryl synthesis, while carbonochloridates are employed in protecting-group strategies or polymer chemistry.
Table 1: Structural and Functional Comparison
Aryl Carbonochloridates
Example: Phenyl Carbonochloridate (Cl-CO-O-C₆H₅)
- Structural Difference : Lacks the benzyloxy substituent, reducing steric hindrance and altering electronic properties.
- Reactivity: The benzyloxy group in this compound may enhance solubility in organic solvents and direct electrophilic substitutions to specific positions.
Comparison with Carbonylation Reagents: Triphosgene
Triphosgene (C₃Cl₆O₃), a safer alternative to phosgene, is used in carbonylations, as demonstrated in the synthesis of rigidin E .
Table 2: Carbonylation Reagents
Key Insight: While triphosgene is versatile for bulk carbonylations, this compound offers tailored reactivity for benzyloxy-protected intermediates.
Biological Activity
4-(Benzyloxy)phenyl carbonochloridate is an organic compound that has garnered attention due to its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a benzyloxy group attached to a phenyl ring, with a carbonochloridate moiety that may confer unique reactivity profiles. The synthesis typically involves the reaction of 4-(benzyloxy)phenol with phosgene or its derivatives, leading to the formation of the carbonochloridate.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives tested against various cancer cell lines have shown promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| This compound | A431 (skin cancer) | 1.25 | 98% |
| Similar Derivative A | OVCAR-4 (ovarian cancer) | 0.75 | 95% |
| Similar Derivative B | UO-31 (renal cancer) | 0.85 | 90% |
These results suggest that the compound may act by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) enzymes.
- Induction of Apoptosis : The compound could trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of several benzyloxy-substituted phenyl compounds, researchers found that this compound significantly inhibited the growth of A431 cells. The treatment resulted in a marked decrease in tumor volume in xenograft models compared to control groups.
Study 2: In Vivo Efficacy
A pilot study involving mice treated with the compound demonstrated substantial tumor suppression. Mice receiving injections of this compound displayed a median survival time significantly longer than untreated controls, with observed tumor weight reductions from an average of 160 mg to just 0.6 mg post-treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(Benzyloxy)phenyl Carbonochloridate?
- Methodological Answer : The compound is typically synthesized via the reaction of 4-(benzyloxy)phenol with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous conditions. For example, analogous procedures involve treating phenolic precursors with SOCl₂ in tetrahydrofuran (THF) under nitrogen to form reactive chlorides . Key steps include maintaining strict moisture control and using stoichiometric excess of chlorinating agents to drive the reaction to completion.
Q. How can the purity of this compound be verified in a laboratory setting?
- Methodological Answer : Purity assessment requires a combination of techniques:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- ¹H/¹³C NMR : Confirm structural integrity by verifying peaks corresponding to the benzyloxy group (δ ~5.0 ppm for CH₂, aromatic protons at δ 6.8–7.5 ppm) and the carbonyl chloride moiety.
- Titration : Quantify active chloride content using silver nitrate titration .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Keep in a sealed, moisture-free container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating benzyloxy group (-OBn) activates the aromatic ring, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity toward nucleophiles like amines or alcohols. For example, in peptide coupling, the compound efficiently forms amides with primary amines in dichloromethane (DCM) at 0–25°C. Comparative studies with non-substituted aryl chlorides show a 2–3x rate increase due to resonance stabilization of the transition state .
Q. What strategies optimize the stability of this compound during long-term storage?
- Methodological Answer : Stability is compromised by moisture and heat. Optimize storage by:
- Lyophilization : Convert to a stable salt (e.g., hydrochloride) if possible .
- Desiccants : Use molecular sieves (3Å) in storage vials.
- Solvent Choice : Store in anhydrous solvents like THF or DCM, avoiding protic solvents (e.g., methanol) .
Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthetic applications?
- Methodological Answer :
- Low Temperatures : Conduct reactions at –20°C to slow hydrolysis.
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate desired acylations, reducing side-product formation .
Q. What analytical techniques resolve contradictions in reported reaction yields for acylations using this reagent?
- Methodological Answer : Discrepancies often arise from trace moisture or variable nucleophile purity. Systematic approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
